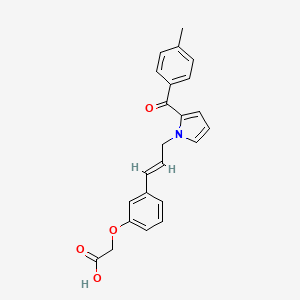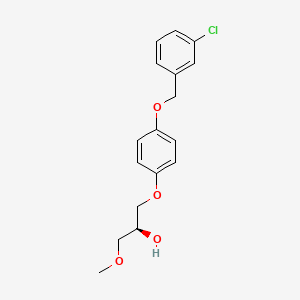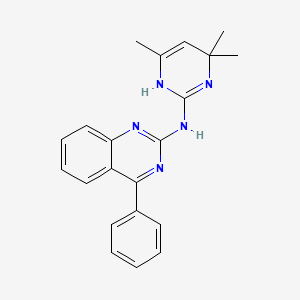
0990CL
Descripción general
Descripción
0990CL es un inhibidor específico de la subunidad heterotrimérica Gαi. Interactúa con Go± purificado en el estado unido a GDP y bloquea la regulación de la adenosina monofosfato cíclico (AMPc) mediada por α2AR . Este compuesto se utiliza principalmente en investigación científica para estudiar las vías de señalización de los receptores acoplados a proteínas G (GPCR).
Mecanismo De Acción
0990CL ejerce sus efectos interactuando directamente con la subunidad Gαi de las proteínas G heterotriméricas. Esta interacción bloquea la regulación del AMPc mediada por α2AR, lo que lleva a cambios en las vías de señalización celular. El compuesto muestra selectividad para Gαi sobre otras subunidades de proteínas G, como Gαq .
Análisis Bioquímico
Biochemical Properties
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects the expression of genes involved in cell survival and proliferation, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular processes. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that continuous exposure to 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects while effectively inhibiting tumor growth. At higher doses, there may be adverse effects, including toxicity to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Métodos De Preparación
La síntesis de 0990CL implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. La ruta sintética detallada y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente. Se sabe que el compuesto está disponible en diversas cantidades para fines de investigación .
Análisis De Reacciones Químicas
0990CL se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Al igual que la oxidación, las condiciones detalladas para la reducción no están fácilmente disponibles.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos y condiciones comunes para las reacciones de sustitución que involucran this compound no se especifican en la literatura disponible.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
0990CL tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las vías de señalización de los GPCR y el papel de las subunidades Gαi en varios procesos bioquímicos.
Biología: Se emplea en modelos celulares para investigar la regulación de los niveles de AMPc y los efectos de la inhibición de la subunidad Gαi en las funciones celulares.
Medicina: Posibles aplicaciones en el desarrollo de fármacos y la comprensión de los mecanismos de enfermedades relacionadas con la señalización de los GPCR.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías de los GPCR.
Comparación Con Compuestos Similares
0990CL es único en su inhibición específica de la subunidad Gαi. Los compuestos similares incluyen:
KH7: Un inhibidor soluble de la adenilato ciclasa, que también afecta los niveles de AMPc.
Torbafylline: Un inhibidor de la fosfodiesterasa que modula la señalización del AMPc.
HJC0197: Bloquea selectivamente la activación de Epac inducida por AMPc.
HJC0350: Un inhibidor específico de EPAC2.
Estos compuestos comparten algunas similitudes con this compound en términos de sus efectos sobre la señalización del AMPc, pero difieren en sus objetivos específicos y mecanismos de acción.
Propiedades
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)
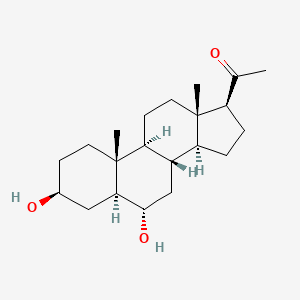


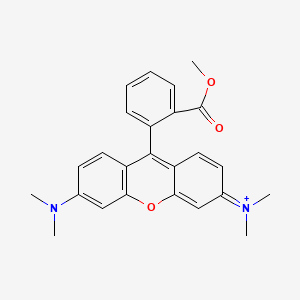

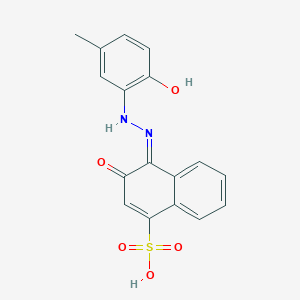
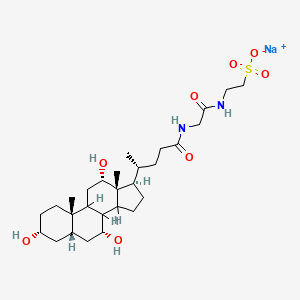
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)



